2-(Piperazin-2-yl)acetonitrile dihydrochloride

Catalog No.
S2812632
CAS No.
142054-62-4
M.F
C6H13Cl2N3
M. Wt
198.09
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Piperazin-2-yl)acetonitrile dihydrochloride

CAS Number

142054-62-4

Product Name

2-(Piperazin-2-yl)acetonitrile dihydrochloride

IUPAC Name

2-piperazin-2-ylacetonitrile;dihydrochloride

Molecular Formula

C6H13Cl2N3

Molecular Weight

198.09

InChI

InChI=1S/C6H11N3.2ClH/c7-2-1-6-5-8-3-4-9-6;;/h6,8-9H,1,3-5H2;2*1H

InChI Key

YHCNTTLRKUTDRD-UHFFFAOYSA-N

SMILES

C1CNC(CN1)CC#N.Cl.Cl

Solubility

not available

2-(Piperazin-2-yl)acetonitrile dihydrochloride, with the chemical formula C₆H₁₃Cl₂N₃ and CAS number 2158301-19-8, is a compound featuring a piperazine ring attached to an acetonitrile group. It is characterized by its two hydrochloride groups, which contribute to its solubility and reactivity in various chemical environments. The molecular weight of this compound is approximately 198.09 g/mol .

This compound exists as a white crystalline solid and is soluble in water, making it suitable for various applications in biological and chemical research. Its structure includes a piperazine moiety, which is known for its versatility in medicinal chemistry due to its ability to interact with biological targets.

Typical of nitriles and amines. Common reactions include:

  • Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to form the corresponding carboxylic acid.
  • Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions at the carbon atom adjacent to the nitrile group, allowing for the introduction of various nucleophiles.
  • Formation of Amides: The nitrile can also react with amines to form amides, expanding its utility in synthetic organic chemistry .

The synthesis of 2-(Piperazin-2-yl)acetonitrile dihydrochloride typically involves multi-step organic reactions:

  • Formation of Piperazine Derivative: Starting from piperazine, an appropriate alkyl halide can be reacted to introduce the acetonitrile group.
  • Nitrile Formation: The reaction may involve converting an alcohol or amine into a nitrile through dehydration or substitution methods.
  • Hydrochloride Salt Formation: The final step involves treating the base form of the compound with hydrochloric acid to yield the dihydrochloride salt form.

These methods can vary based on specific laboratory protocols and desired purity levels .

2-(Piperazin-2-yl)acetonitrile dihydrochloride has several applications:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of various pharmaceutical agents due to its piperazine core.
  • Chemical Research: Used as a reagent in organic synthesis and medicinal chemistry studies.
  • Biological Studies: Potential use in studying neuropharmacological effects due to its structural characteristics similar to known psychoactive compounds .

Several compounds share structural similarities with 2-(Piperazin-2-yl)acetonitrile dihydrochloride. Below is a comparative analysis:

Compound NameStructure FeaturesUnique Properties
1-(4-Methylpiperazin-1-yl)ethanoneContains a methyl group on piperazineExhibits unique anti-anxiety effects
1-(2-Pyridinyl)piperazineContains a pyridine ringKnown for enhanced selectivity towards certain receptors
4-(4-Fluorophenyl)piperazineContains a fluorophenyl substituentDemonstrates significant antipsychotic activity
1-(3-Chlorophenyl)piperazineContains a chlorophenyl substituentShows potential as an antidepressant

The uniqueness of 2-(Piperazin-2-yl)acetonitrile dihydrochloride lies in its specific combination of functional groups that may confer distinct biological activities compared to other piperazine derivatives. Further research could elucidate its potential therapeutic roles more clearly .

Dates

Modify: 2023-08-17

Explore Compound Types